2-Amino-6-fluorobenzonitrile
Overview
Description
2-Amino-6-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzonitrile ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Amino-6-fluorobenzonitrile is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amine It’s known that the compound is used in the synthesis of various medicinal compounds, suggesting that its targets could be diverse depending on the final product .
Mode of Action
The mode of action of this compound is primarily through its role as a synthesis intermediate. It can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms . The ortho-position of amine and nitrile groups in this compound is ideal for synthesising quinazolines .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various medicinal compounds, including tacrine-related compounds, antifolate and antibacterial quinazoline derivatives . These compounds are known to interact with various biochemical pathways, suggesting that this compound could indirectly affect these pathways.
Pharmacokinetics
As a synthesis intermediate, its bioavailability would largely depend on the properties of the final medicinal compound it is used to produce .
Result of Action
It’s known that the compound is used in the synthesis of various medicinal compounds . Therefore, the molecular and cellular effects would largely depend on the properties of the final medicinal compound it is used to produce.
Action Environment
As a synthesis intermediate, these factors would likely depend on the conditions under which the compound is synthesized and the properties of the final medicinal compound it is used to produce .
Biochemical Analysis
Biochemical Properties
2-Amino-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of tacrine-related compounds and quinazoline derivatives . It interacts with various enzymes and proteins, facilitating the formation of these compounds. The nature of these interactions involves the displacement of activated fluorine atoms, which is crucial for the synthesis of the desired pharmaceutical products . Additionally, this compound has been employed in the preparation of bis(4-oxoquinazolin-2-yl)pyridine and fluoro-containing quinazolin-4(1H)-ones .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to inhibit the association of full-length PBRM1 to acetylated histone peptides, selectively inhibiting the growth of PBRM1-dependent prostate cancer cell lines . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the association of PBRM1 with acetylated histone peptides, thereby affecting the growth of prostate cancer cells . The compound’s ability to displace activated fluorine atoms is also a key aspect of its molecular mechanism, facilitating the synthesis of various pharmaceutical compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for its prolonged use in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting the growth of cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical reactions. The compound’s ability to displace activated fluorine atoms plays a crucial role in its metabolic processes . Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for its therapeutic effects, as they determine the compound’s availability and efficacy in target tissues.
Subcellular Localization
This compound’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites for its intended therapeutic actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluorobenzonitrile can be synthesized by treating 2,6-difluorobenzonitrile with ammonia. This reaction involves the displacement of one of the activated fluorine atoms by the amino group . The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the fluorine atom.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The ortho-position of the amino and nitrile groups makes it suitable for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Quinazoline Derivatives: Formed through cyclization reactions.
Aminoquinoline Derivatives: Obtained by reacting with ketones.
Scientific Research Applications
2-Amino-6-fluorobenzonitrile is widely used in scientific research due to its versatility:
Biology: Used in the development of bioactive molecules for studying biological pathways.
Medicine: Employed in the synthesis of pharmaceuticals, including antimalarial and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 2-Amino-6-chlorobenzonitrile
- 2-Fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison: 2-Amino-6-fluorobenzonitrile is unique due to the ortho-position of the amino and nitrile groups, which facilitates the synthesis of quinazoline derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable in the synthesis of bioactive molecules .
Properties
IUPAC Name |
2-amino-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZGOZUJITBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335032 | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-36-4 | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77326-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKH6CY3HWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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